

# **Application Notes and Protocols for AT-121 Subcutaneous Injection in Rodents**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT-121 is a novel bifunctional agonist that targets both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] Preclinical studies have demonstrated its potent analgesic properties, comparable to or exceeding those of traditional opioids like morphine. A key advantage of AT-121 is its favorable safety profile, notably the absence of significant respiratory depression, abuse potential, and physical dependence, which are common and life-threatening side effects associated with conventional opioid analgesics.[1] [3] These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.

This document provides detailed application notes and protocols for the subcutaneous (SC) administration of **AT-121** in rodent models for preclinical research.

## **Mechanism of Action**

**AT-121** functions as a partial agonist at both the NOP and MOP receptors.[1][3] Its analgesic effects are mediated through the simultaneous activation of these two receptor systems. The activation of MOP receptors is a well-established mechanism for profound analgesia. The concurrent activation of NOP receptors by **AT-121** is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as respiratory depression and reward-seeking behavior.[3] Studies have shown that **AT-121** does not induce significant MOP receptor



phosphorylation, a cellular event linked to the development of tolerance and other side effects. [3][4]



Click to download full resolution via product page

Caption: Simplified signaling pathway of AT-121. (Max Width: 760px)

## **Data Presentation**

The following tables summarize key quantitative data for **AT-121** based on preclinical studies. It is important to note that while **AT-121** has been evaluated in rodents, the most detailed doseresponse data for subcutaneous administration comes from non-human primate studies. Researchers should use the rodent-specific data as a starting point and may need to perform dose-finding studies for their specific models.

Table 1: AT-121 Receptor Binding and Functional Activity



| Parameter                 | NOP Receptor    | MOP Receptor    | Reference |
|---------------------------|-----------------|-----------------|-----------|
| Binding Affinity (Ki, nM) | 3.67            | 16.49           | [2]       |
| Functional Agonism        | Partial Agonist | Partial Agonist | [1][3]    |

Table 2: Subcutaneous AT-121 Dose Range and Effects (Non-Human Primates)

| Dose Range<br>(mg/kg) | Effect                                                          | Animal Model   | Reference |
|-----------------------|-----------------------------------------------------------------|----------------|-----------|
| 0.003 - 0.03          | Potent, dose-<br>dependent<br>antinociceptive effects           | Rhesus Monkeys | [1][2]    |
| 0.03                  | Full antinociception with a 3-hour duration                     | Rhesus Monkeys | [1]       |
| Up to 0.3             | No significant respiratory depression or cardiovascular effects | Rhesus Monkeys |           |

Table 3: General Rodent Subcutaneous Injection Parameters

| Parameter                  | Mouse                                       | Rat                                         | Reference |
|----------------------------|---------------------------------------------|---------------------------------------------|-----------|
| Needle Gauge               | 25-27 G                                     | 21-27 G                                     | [5][6]    |
| Maximum Volume per<br>Site | 5 ml/kg                                     | 5 ml                                        | [5][6]    |
| Injection Site             | Loose skin over the shoulders/scruff, flank | Loose skin over the shoulders/scruff, flank | [7][8][9] |

# **Experimental Protocols**



The following protocols provide a general framework for the subcutaneous administration of **AT-121** to rodents for the assessment of its analgesic properties.

#### **Materials**

- AT-121 hydrochloride
- Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or a solubilizing agent like Kolliphor HS 15, if required for solubility)
- Sterile syringes (1 ml)
- Sterile needles (25-27 gauge for mice, 21-27 gauge for rats)
- 70% ethanol or other suitable disinfectant for the injection site
- Animal scale
- Appropriate personal protective equipment (PPE)

# Protocol for Subcutaneous Injection of AT-121

- Animal Preparation:
  - Acclimatize animals to the housing facility and handling procedures for at least 3-5 days prior to the experiment.
  - Weigh each animal on the day of the experiment to accurately calculate the dose.
- AT-121 Solution Preparation:
  - Prepare a stock solution of AT-121 in a suitable vehicle. If AT-121 solubility is an issue in aqueous solutions, a vehicle containing a small percentage of DMSO or other solubilizing agents may be necessary. It is recommended to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.
  - From the stock solution, prepare the final dosing solutions of the desired concentrations
    (e.g., based on the 0.003-0.03 mg/kg range from non-human primate studies, adjusted for



the desired injection volume).

- Ensure all solutions are sterile and warmed to room temperature before injection to minimize discomfort.
- Injection Procedure:
  - Restrain the rodent gently but firmly. For mice, this can often be done by a single person.
    For rats, a two-person restraint method may be safer and more effective.
  - Locate the injection site, typically the loose skin over the shoulders (scruff) or the flank.
  - Gently lift a fold of skin to create a "tent."
  - Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
  - Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site with a fresh needle.
  - Inject the calculated volume of the AT-121 solution slowly and steadily.
  - Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
  - Return the animal to its cage and monitor for any immediate adverse reactions.

# **Experimental Workflow for Analgesic Testing**





Click to download full resolution via product page

Caption: General workflow for analgesic testing. (Max Width: 760px)

# **Assessment of Analgesic Efficacy**

# Methodological & Application





A variety of established rodent pain models can be used to assess the antinociceptive effects of **AT-121**. The choice of model will depend on the specific research question.

- · Acute Nociceptive Pain Models:
  - Tail-flick test: Measures the latency to withdraw the tail from a radiant heat source.
  - Hot plate test: Measures the latency for the animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.
- Inflammatory Pain Models:
  - Formalin test: Involves subcutaneous injection of a dilute formalin solution into the paw and scoring of pain behaviors (licking, biting).
  - Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema: Measures hyperalgesia and allodynia in an inflamed paw.
- Neuropathic Pain Models:
  - Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that induce nerve damage and subsequent mechanical and thermal hypersensitivity, which can be measured using von Frey filaments and radiant heat, respectively.

# Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective analgesics. The protocols and data presented in this document are intended to provide a comprehensive guide for researchers utilizing AT-121 in rodent models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results. Given that the detailed subcutaneous dosage information is primarily derived from non-human primate studies, it is strongly recommended that researchers conduct pilot dose-response studies in their specific rodent models to determine the optimal therapeutic window for analgesia without adverse effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. queensu.ca [queensu.ca]
- 7. Subcutaneous Injection in the Mouse Research Animal Training [researchanimaltraining.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. orthopresearch.com [orthopresearch.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AT-121 Subcutaneous Injection in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026133#at-121-subcutaneous-injection-protocol-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com